molecular formula C22H23BrN2O3S B301049 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Katalognummer B301049
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: SGQZZRVDTCAAQC-OMSSWJLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BMPTP, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Wirkmechanismus

The mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play a critical role in the regulation of inflammation and cell proliferation. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, and its pharmacological properties have been well characterized. However, there are some limitations to using 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.

Zukünftige Richtungen

There are several future directions for research on 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of research is to investigate the potential therapeutic applications of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate the potential anticancer activity of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in vivo using animal models. In addition, future research could focus on elucidating the mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and identifying its molecular targets. Finally, future research could investigate the potential of 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a lead compound for the development of novel therapeutic agents.

Synthesemethoden

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with 4-ethoxyaniline to form the corresponding imine. This intermediate is then reacted with propylthiocyanate to form the thiazolidinone derivative. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Eigenschaften

Produktname

5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molekularformel

C22H23BrN2O3S

Molekulargewicht

475.4 g/mol

IUPAC-Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23BrN2O3S/c1-4-12-25-21(26)20(14-15-6-11-19(27-3)18(23)13-15)29-22(25)24-16-7-9-17(10-8-16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-,24-22?

InChI-Schlüssel

SGQZZRVDTCAAQC-OMSSWJLUSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.